![molecular formula C19H24N4O3S B2972433 (Z)-N-(3-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-oxopropyl)-4-methylbenzenesulfonamide CAS No. 941912-52-3](/img/structure/B2972433.png)
(Z)-N-(3-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-oxopropyl)-4-methylbenzenesulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which is a functional group characterized by the R-SO2-NH2 structure. Sulfonamides are known for their wide range of medicinal applications, including as antibiotics .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the sulfonamide group could impart some degree of water solubility, while the aromatic rings suggest potential for pi-pi interactions .Scientific Research Applications
Crystal Structures and Hirshfeld Surface Analysis
Research on derivatives of N-(4-methylbenzenesulfonyl)glycine hydrazone, including compounds structurally related to the target molecule, has provided insights into their crystal structures and Hirshfeld surface analysis. These studies reveal similar molecular conformations and hydrogen-bonding patterns across different derivatives, highlighting their structural stability and potential for various applications in chemical and pharmaceutical research (Purandara et al., 2018).
Building Blocks for Novel Syntheses
Another study has explored the use of related sulfonamide compounds as building blocks for the synthesis of novel chemical structures, including triazepines, pyrimidines, and azoles. This research underscores the versatility of these compounds in synthesizing a wide range of chemical entities, which could have various industrial and therapeutic applications (Khodairy et al., 2016).
Photodynamic Therapy Applications
The development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has been reported, with a focus on their potential use in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, making them promising candidates for medical applications (Pişkin et al., 2020).
Molecular Switching and Ionic Interactions
Research into the sodium salt of a related compound has demonstrated its potential for molecular switching through cooperative ionic interactions and charge-assisted hydrogen bonding. This study highlights the compound's potential applications in designing molecular switches and sensors (Gurbanov et al., 2017).
Enzyme Inhibition and Molecular Docking
Studies on the synthesis, characterization, and enzyme inhibition of new Schiff bases derived from sulfa drugs, including sulfonamide compounds, provide valuable insights into their biological activities and potential therapeutic uses. Molecular docking studies further elucidate the interactions between these compounds and target enzymes, offering a foundation for the development of novel inhibitors (Alyar et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-3-[(4-methylphenyl)sulfonylamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-15-4-10-18(11-5-15)27(25,26)21-13-12-19(24)22-20-14-16-6-8-17(9-7-16)23(2)3/h4-11,14,21H,12-13H2,1-3H3,(H,22,24)/b20-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXHFOAMDMFUMS-ZHZULCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NN=CC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N/N=C\C2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-oxopropyl)-4-methylbenzenesulfonamide |
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